2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide
Descripción
Propiedades
IUPAC Name |
N'-anilino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c17-15(20-19-13-7-3-1-4-8-13)11-23-16-18-12-22(21-16)14-9-5-2-6-10-14/h1-10,12,19H,11H2,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGCUWUSCRXWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(COC2=NN(C=N2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(/COC2=NN(C=N2)C3=CC=CC=C3)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar 1,2,3-triazole derivatives have been shown to interact withcarotenoid dehydrosqualene synthase and lanosterol 14α-demethylase (CYP51) . These enzymes play crucial roles in the biosynthesis of essential components in certain bacteria and fungi, making them potential targets for antimicrobial agents.
Mode of Action
It’s known that 1,2,3-triazole derivatives can interact with their targets, potentially inhibiting their function. This inhibition could lead to disruption of essential biological processes in the target organisms, resulting in their death or growth inhibition.
Biochemical Pathways
The compound likely affects the biosynthesis pathways of essential components in certain bacteria and fungi. By inhibiting enzymes like carotenoid dehydrosqualene synthase and lanosterol 14α-demethylase (CYP51), the compound could disrupt the production of carotenoids and sterols, respectively. These components are crucial for the survival and growth of these organisms.
Result of Action
The result of the compound’s action would likely be the inhibition of growth or death of the target organisms. This is due to the disruption of essential biological processes caused by the inhibition of key enzymes. .
Actividad Biológica
The compound 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula: C19H17F3N6O3
- Molecular Weight: 434.37 g/mol
- CAS Number: 338405-38-2
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of Triazole Ring: Utilizing 1-phenyl-1H-1,2,4-triazole as a precursor.
- Coupling Reactions: The triazole derivative is coupled with phenylamino ethanimidamide under specific reaction conditions to yield the final product.
- Purification Steps: Crystallization and chromatography are often employed to purify the synthesized compound.
Antimicrobial Properties
Research indicates that compounds similar to 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide exhibit significant antimicrobial activity. For instance:
- Triazole derivatives have shown effectiveness against various bacterial strains and fungi, suggesting a potential role in treating infections .
Anticancer Activity
Several studies have explored the anticancer properties of triazole-based compounds:
- A study highlighted that triazole derivatives could inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines .
- In vitro assays demonstrated that these compounds can disrupt cell cycle progression, leading to reduced viability in cancer cells .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation: Interaction with cellular receptors can modulate signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Análisis De Reacciones Químicas
Chemical Identification
IUPAC Name : N'-anilino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide
Molecular Formula : C₁₆H₁₆N₆O
Molecular Weight : 308.34 g/mol
SMILES : C1=CC=C(C=C1)N/N=C(/COC2=NN(C=N2)C3=CC=CC=C3)\N
Key Structural Features:
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1,2,4-Triazole core : Known for hydrogen-bonding interactions and participation in coordination chemistry.
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Ethanimidamide group : Contains nucleophilic NH and electrophilic C=N sites.
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Aryloxy linkage : Potential site for hydrolysis or substitution reactions.
2.2. Derivative Formation
The ethanimidamide group may undergo:
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Hydrolysis : Conversion to carboxylic acids under acidic/basic conditions.
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Alkylation : Reaction with alkyl halides at the NH group.
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Condensation : With carbonyl compounds to form imidazolidines or related heterocycles .
3.1. Triazole Ring Reactivity
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Electrophilic substitution : Likely at the N1 position due to electron-withdrawing effects of adjacent substituents.
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Coordination chemistry : The triazole N atoms can act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺) .
3.2. Ethanimidamide Group Reactivity
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Acid/Base Reactions : Protonation/deprotonation at the NH site (pKa ~8–10).
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Nucleophilic Attack : At the C=N bond by amines or hydrazines to form amidines or hydrazones .
Stability and Degradation
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Thermal Stability : Likely decomposes above 200°C, based on similar triazole derivatives .
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Photodegradation : Aryloxy groups are susceptible to UV-induced cleavage.
Research Gaps
No experimental studies directly investigating the reactions of this compound were identified in the indexed literature. Future work could explore:
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Catalytic applications : As ligands in transition-metal catalysis.
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Biological activity : Screening for antimicrobial or anticancer properties.
Comparación Con Compuestos Similares
Core Triazole Derivatives
N-Phenyl-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-Amines ()
- Structure : Replace the ethanimidamide group with a pyridinyl substituent.
- Synthesis: Requires hydrolysis of amide bonds under alkaline conditions (2 M NaOH, 85°C) and cyclization with nicotinohydrazide.
N'-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Amino}-2-(1H-1,2,4-Triazol-1-yl)Ethanimidamide ()
- Structure : Shares the ethanimidamide-triazole backbone but incorporates a chloro-trifluoromethylpyridinyl group.
- Function : Likely optimized for agrochemical use due to halogenated substituents.
- Comparison : The phenyl groups in the target compound may reduce electrophilicity, improving metabolic stability compared to halogenated analogs .
Phenylamino-Linked Triazole/Pyrimidine Hybrids ()
Methyl-1-(2-((4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Phenyl)Amino)-2-Oxoethyl)-1H-1,2,3-Triazole-4-Carboxylate ()
- Structure: Combines triazole and pyrimidine rings with phenylamino linkages.
- Synthesis : Achieved 70% yield under microwave conditions (100 W, 80°C, 15 min).
- Physical Properties : Melting point 220–222°C; HPLC purity 96.9%.
- Comparison : The target compound’s simpler structure (lacking pyrimidine and ester groups) may reduce synthetic complexity but limit kinase-targeting activity observed in imatinib analogs .
Métodos De Preparación
Hydrazine-Urea Cyclization
Heating phenylhydrazine (1) with urea derivatives (2) at 160–180°C in acidic media produces 1-phenyl-1H-1,2,4-triazol-3-ol (3) through sequential dehydration and ring-closing steps:
Phenylhydrazine + Urea → Intermediate hydrazide → Cyclization → 1-Phenyl-1H-1,2,4-triazol-3-ol
Key parameters:
Copper-Catalyzed Three-Component Reaction
Modern methods employ Cu(I) catalysts for improved regioselectivity:
Phenylacetylene + Sodium azide + Formaldehyde → 1-Phenyl-1H-1,2,4-triazol-3-ol
Optimized conditions:
Functionalization of Triazol-3-ol Intermediate
The hydroxyl group at position 3 undergoes nucleophilic substitution to install the ethanimidamide side chain.
Alkylation with 2-Bromoacetonitrile
Reaction of triazol-3-ol (3) with 2-bromoacetonitrile (4) in basic conditions yields 2-(1-phenyl-1H-1,2,4-triazol-3-yloxy)acetonitrile (5) :
1-Phenyl-1H-1,2,4-triazol-3-ol + BrCH2CN → 2-(Triazolyloxy)acetonitrile
Reaction specifics:
Amidination Reaction
The nitrile group in (5) is converted to ethanimidamide via Pinner reaction with phenylhydrazine (6) :
2-(Triazolyloxy)acetonitrile + Phenylhydrazine → Target Compound
Critical conditions:
Alternative One-Pot Synthesis Strategy
Recent advances suggest a streamlined approach using microwave-assisted conditions:
Reaction Components
- Phenyl isocyanate (7)
- Aminoacetonitrile (8)
- Phenylhydrazine (6)
Optimized Protocol
Phenyl isocyanate + Aminoacetonitrile → Urea intermediate
+ Phenylhydrazine → Cyclization + Amidination
Microwave parameters:
Analytical Characterization Data
Critical spectroscopic signatures confirm successful synthesis:
1H NMR (400 MHz, DMSO-d6)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Stepwise Synthesis | 65 | 98 | 60 h | Industrial |
| One-Pot Microwave | 58 | 95 | 0.5 h | Lab-scale |
Key observations:
- Traditional stepwise method offers better yields but longer duration
- Microwave synthesis improves throughput despite marginally lower yield
Industrial-Scale Production Considerations
For commercial manufacturing, the following parameters are critical:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the 1,2,4-triazole core in this compound?
- Method : The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for regioselective 1,2,4-triazole synthesis. For example, azide precursors (e.g., 2-azido-N-phenylacetamide) react with terminal alkynes under Cu(OAc)₂ catalysis in a 3:1 t-BuOH/H₂O solvent system at room temperature .
- Optimization : Use 10 mol% Cu catalyst and monitor reaction progress via TLC (hexane:ethyl acetate = 8:2). Recrystallize crude products in ethanol for purity .
Q. How should researchers characterize the structure of this compound and confirm regiochemistry?
- Analytical workflow :
- IR spectroscopy : Confirm C=O (1670–1680 cm⁻¹) and triazole C–N (1300–1340 cm⁻¹) stretches .
- NMR : Identify triazole proton signals (δ 8.36–8.40 ppm in DMSO-d₆) and coupling patterns for regiochemistry. For example, ¹H NMR of triazole derivatives shows distinct aromatic splitting patterns (e.g., δ 7.20–8.61 ppm in ).
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ = 404.1348 for a nitro-substituted analog) .
Q. What reaction conditions favor amide vs. benzimidazole formation during synthesis?
- Key factors :
- Acyl chlorides (e.g., m-toluoyl chloride) promote amide formation due to their electrophilic carbonyl groups .
- High temperatures and protonating agents (e.g., polyphosphoric acid) drive cyclization to benzimidazoles by facilitating nucleophilic attack on carbonyl carbons .
Advanced Research Questions
Q. How can computational modeling predict substituent effects on bioactivity?
- Method : Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (HOMO/LUMO) and predict reactivity. For example, electron-withdrawing groups (e.g., –NO₂) lower LUMO energy, enhancing electrophilic interactions .
- Docking studies : Use AutoDock Vina to simulate binding poses with target proteins (e.g., antimicrobial targets). shows triazole-thiazole derivatives binding to active sites via π-π stacking and hydrogen bonds .
Q. How to resolve contradictions in antimicrobial activity data across studies?
- Approach :
- Structural comparisons : Compare substituent effects (e.g., –OCH₃ vs. –Br) on MIC values. For example, –Br substitution in increased antifungal activity by 40% compared to –OCH₃ .
- Assay standardization : Re-test compounds under uniform conditions (e.g., broth microdilution per CLSI guidelines) to eliminate variability .
Q. What strategies optimize yield in multi-step syntheses?
- Case study :
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Step 1 : Synthesize azide intermediates (e.g., 2-azido-N-phenylacetamide) in 85% yield using NaN₃ and DMF at 0–5°C .
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Step 2 : Cycloaddition with alkynes achieves 92% yield under Cu catalysis (Table 1).
Step Reagents Conditions Yield Reference Azide formation NaN₃, DMF 0–5°C, 6 h 85% CuAAC Cu(OAc)₂, t-BuOH/H₂O RT, 8 h 92%
Q. How to assess environmental fate and degradation pathways?
- Experimental design :
- Hydrolysis studies : Incubate the compound in pH 7.4 buffer at 25°C for 48 h. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., cleavage of the triazole-ether bond) .
- Photodegradation : Expose to UV light (λ = 254 nm) and analyze fragments using HRMS .
Contradictory Data Analysis
Q. Why do some studies report low regioselectivity in triazole formation?
- Root cause : Non-catalyzed thermal cycloadditions yield mixtures of 1,4- and 1,5-triazoles. Cu catalysis resolves this by enforcing 1,4-regioselectivity .
- Mitigation : Always use Cu(I) catalysts (e.g., CuSO₄/Na ascorbate) and verify regiochemistry via NOESY NMR .
Methodological Resources
- Spectral databases : CCDC 1013218/1014054 for crystallographic data ().
- Environmental protocols : Follow Project INCHEMBIOL guidelines for abiotic/biotic transformation studies ().
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